molecular formula C11H15BrN2O3 B13753864 Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro- CAS No. 61361-59-9

Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro-

Cat. No.: B13753864
CAS No.: 61361-59-9
M. Wt: 303.15 g/mol
InChI Key: YDSQNVQJZNBVNQ-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine typically involves multiple steps. One common method includes the bromination of an appropriate precursor, followed by the introduction of the ethoxy and nitrophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce the nitro group to an amine.

    Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction can produce amines.

Scientific Research Applications

2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary widely depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(2-ethoxyphenyl)methyl]ethanamine
  • 2-bromo-N-[(2-nitrophenyl)methyl]ethanamine
  • 2-bromo-N-[(2-ethoxy-4-nitrophenyl)methyl]ethanamine

Uniqueness

What sets 2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine apart from similar compounds is the specific arrangement of its functional groups. This unique structure can result in different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

61361-59-9

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C11H15BrN2O3/c1-2-17-11-4-3-10(14(15)16)7-9(11)8-13-6-5-12/h3-4,7,13H,2,5-6,8H2,1H3

InChI Key

YDSQNVQJZNBVNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCBr

Origin of Product

United States

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